molecular formula C10H4N6O B1683985 Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one CAS No. 329710-24-9

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

Cat. No. B1683985
CAS RN: 329710-24-9
M. Wt: 224.18 g/mol
InChI Key: SSNMLKNJEUSPDY-UHFFFAOYSA-N
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Description

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a chemical compound with the empirical formula C10H4N6O . It is a 1:1 mixture of two isomers . This compound is also known by the synonym KP372-1 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . Diazonium chlorides of 5-amino-3-methypyrazole and 5-amino-4-phenylpyrazole were coupled with 1,3-indanedione, leading to the formation of acyclic hydrazone and a cyclic product indenopyrazolotriazine . Cyclization of the hydrazone by boiling in acetic acid afforded the corresponding compound .


Molecular Structure Analysis

The molecular structure of Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one consists of 21 atoms: 4 Hydrogen atoms, 10 Carbon atoms, 6 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of the compound is 224.18 g/mol .


Physical And Chemical Properties Analysis

Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one is a light yellow to dark yellow powder . It is soluble in DMSO . The compound should be stored at a temperature of 2-8°C .

Mechanism of Action

The compound KP372-1, a synonym for Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one, has been reported to be a potent inhibitor of AKT and PKD . It blocks PI3K/AKT/mTOR signaling pathways and induces apoptosis in leukemia cell lines and primary tumor cells from patients with AML .

properties

IUPAC Name

10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNMLKNJEUSPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 2
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 3
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 4
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 5
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one
Reactant of Route 6
Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one

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